(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-methoxybenzylidene-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Studies have shown that thiazolidinones exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound may be explored for its efficacy in treating bacterial infections, inflammatory diseases, and certain types of cancer.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory and anticancer applications, it may modulate signaling pathways, inhibit key enzymes, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-nitrophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific substituents on the aromatic rings. The ethoxy and methoxy groups may confer unique electronic and steric properties, influencing its reactivity and biological activity. These differences can make it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-15-10-8-14(9-11-15)20-18(21)17(25-19(20)24)12-13-6-4-5-7-16(13)22-2/h4-12H,3H2,1-2H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZWPRYGEGASEK-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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